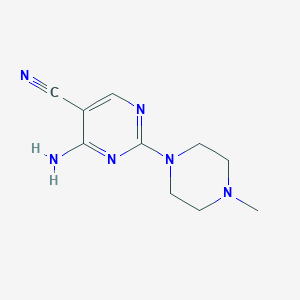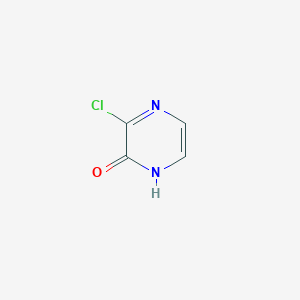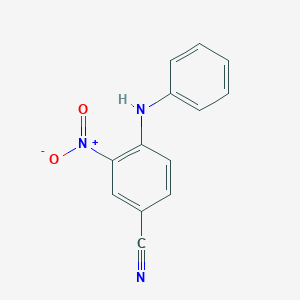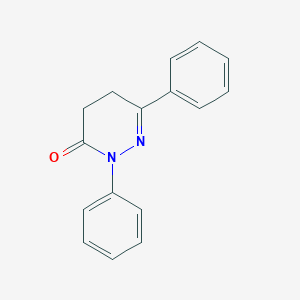
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DPPD and has a molecular formula of C17H14N2O. The compound has a pyridazine core that is substituted with two phenyl rings.
Wirkmechanismus
The mechanism of action of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one have been extensively studied in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its relatively simple synthesis method. The compound can be synthesized in moderate to good yields using readily available starting materials. Another advantage is its diverse range of potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to animal models or to carry out certain assays.
Zukünftige Richtungen
There are several future directions for the study of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one. One area of research is the development of more efficient synthesis methods for the compound. Another area is the investigation of the compound's potential use in combination therapies for cancer and other diseases. Additionally, there is a need for further studies on the compound's mechanism of action and its potential side effects. Overall, 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one is a promising compound that has the potential to be developed into a novel therapeutic agent for a variety of diseases.
Synthesemethoden
The synthesis of 2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one involves the condensation of 2-aminopyridine and benzil in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in moderate to good yields. The compound can be purified by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
4578-59-0 |
|---|---|
Produktname |
2,6-diphenyl-4,5-dihydropyridazin-3(2H)-one |
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2,6-diphenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H14N2O/c19-16-12-11-15(13-7-3-1-4-8-13)17-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
NUPJVFNTHQXDSZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




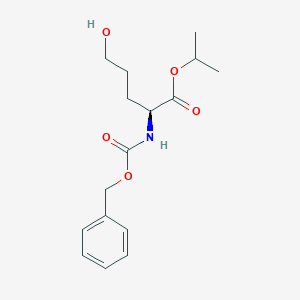


![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
